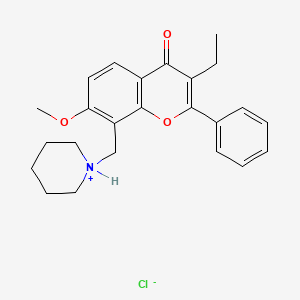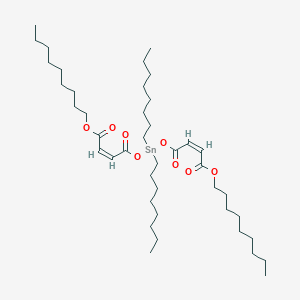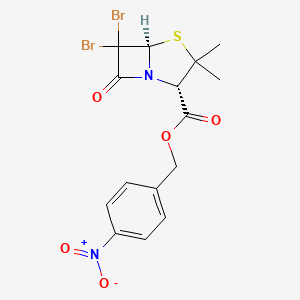
P-Nitrobenzyl-6,6-dibromopenicillinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of P-Nitrobenzyl-6,6-dibromopenicillinate involves multiple steps, including the bromination of penicillin derivatives and the subsequent attachment of the p-nitrobenzyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
化学反应分析
P-Nitrobenzyl-6,6-dibromopenicillinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzyl derivatives, while reduction could produce amine derivatives .
科学研究应用
P-Nitrobenzyl-6,6-dibromopenicillinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic pathways . In biology, it is used to investigate protein interactions and enzyme activities . Additionally, it is utilized in industrial processes for the production of specialized chemicals and materials .
作用机制
The mechanism of action of P-Nitrobenzyl-6,6-dibromopenicillinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
P-Nitrobenzyl-6,6-dibromopenicillinate can be compared with other similar compounds, such as:
- P-Nitrobenzyl-6-bromopenicillinate
- P-Nitrobenzyl-6,6-dichloropenicillinate
- P-Nitrobenzyl-6,6-difluoropenicillinate
These compounds share structural similarities but differ in their halogen substitutions, which can affect their reactivity and applications.
属性
分子式 |
C15H14Br2N2O5S |
|---|---|
分子量 |
494.2 g/mol |
IUPAC 名称 |
(4-nitrophenyl)methyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H14Br2N2O5S/c1-14(2)10(18-12(21)15(16,17)13(18)25-14)11(20)24-7-8-3-5-9(6-4-8)19(22)23/h3-6,10,13H,7H2,1-2H3/t10-,13+/m0/s1 |
InChI 键 |
PWPAEVUYDSBPBY-GXFFZTMASA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






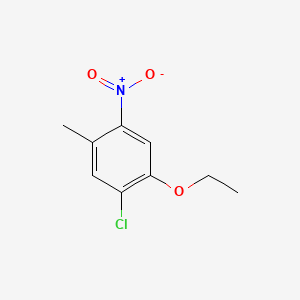
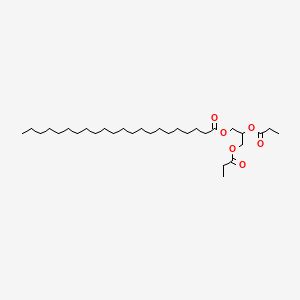
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

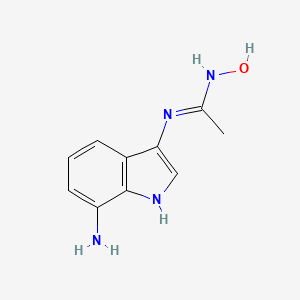
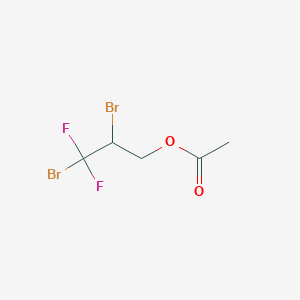
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
